
3-(Cyclopropylmethoxy)isonicotinic acid
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Overview
Description
3-(Cyclopropylmethoxy)isonicotinic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of isonicotinic acid, where a cyclopropylmethoxy group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)isonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid.
Cyclopropylmethanol Reaction: Isonicotinic acid is reacted with cyclopropylmethanol in the presence of a suitable base, such as potassium carbonate, to form the cyclopropylmethoxy derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropylmethoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of cyclopropylmethoxy ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethoxy alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It can be used in the development of new materials with specific properties, such as luminescent materials or catalysts.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)isonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Isonicotinic Acid: The parent compound, which lacks the cyclopropylmethoxy group.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 3-(Cyclopropylmethoxy)isonicotinic acid is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to its parent and isomeric compounds.
Biological Activity
3-(Cyclopropylmethoxy)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant data and findings.
Overview of Biological Activity
The biological activity of this compound is primarily inferred from its structural relationship to isoniazid, a well-known antitubercular agent. The compound exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that this compound may possess anti-mycobacterial activity , similar to its parent compound, isoniazid. Isoniazid works by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall, thereby exerting bactericidal effects against Mycobacterium tuberculosis. The inferred mechanism for this compound suggests it may also target this pathway.
Anti-inflammatory Effects
In addition to its antimicrobial potential, the compound has been studied for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
The mechanism of action for this compound is likely related to its interaction with biochemical pathways similar to those affected by isoniazid:
- Target of Action : The primary target appears to be the mycolic acid biosynthesis pathway.
- Mode of Action : It is hypothesized that the compound inhibits cell wall synthesis in mycobacteria.
- Biochemical Pathways : The compound may influence metabolic pathways involved in the synthesis and turnover of mycolic acids.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of isoniazid, which is metabolized primarily by hepatic N-acetyltransferase (NAT) and cytochrome P450 enzymes. This metabolism can lead to hepatotoxicity, a significant consideration in therapeutic applications.
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Potential anti-mycobacterial activity targeting mycolic acid synthesis. | |
Anti-inflammatory | Modulation of inflammatory pathways; specific mechanisms under investigation. | |
Pharmacokinetics | Metabolized by NAT and CYP450 enzymes; potential hepatotoxicity concerns. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(cyclopropylmethoxy)isonicotinic acid, and how can low yields be addressed?
- Methodological Answer : A typical approach involves functionalizing isonicotinic acid derivatives with cyclopropylmethoxy groups via nucleophilic substitution or coupling reactions. For example, pyridine-3,4-dicarboxylic anhydride has been used as a precursor in analogous syntheses of substituted isonicotinic acids (e.g., 32% yield for 3-(4-chlorobenzoyl)isonicotinic acid) . To improve yields, consider optimizing reaction conditions (e.g., temperature, catalyst choice) or exploring protective group strategies to minimize side reactions. Catalyst systems like vanadium-anatase, which enhance selectivity in methylpyridine oxidations, may also be adapted .
Q. How can researchers characterize the stability and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques (NMR, IR) to confirm structural integrity and HPLC/LC-MS for purity assessment. Stability studies should evaluate sensitivity to light, moisture, and temperature. For instance, analogs with cyclopropylmethoxy groups may degrade under strong oxidizing conditions, as seen in safety data for structurally related compounds . Accelerated stability testing under varying pH and thermal conditions is recommended.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow guidelines for skin/eye protection and respiratory safety. Wear nitrile gloves, sealed goggles, and use fume hoods to avoid inhalation of fine particles, as similar compounds exhibit acute toxicity (e.g., skin irritation, respiratory distress) . Store the compound in a cool, dry environment away from oxidizers, and implement spill containment measures using inert absorbents like vermiculite.
Advanced Research Questions
Q. How does the cyclopropylmethoxy substituent influence the electronic and steric properties of isonicotinic acid derivatives?
- Methodological Answer : The cyclopropylmethoxy group introduces steric bulk and electron-withdrawing effects, which can modulate reactivity and binding affinity in drug-target interactions. For example, in 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde, the cyclopropylmethoxy group enhances metabolic stability and selectivity in medicinal chemistry applications . Computational modeling (e.g., DFT calculations) and comparative SAR studies with analogs (e.g., 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid) can quantify these effects .
Q. How can researchers resolve contradictions in catalytic systems for synthesizing cyclopropylmethoxy-substituted compounds?
- Methodological Answer : Catalyst choice significantly impacts selectivity. For example, anatase-based vanadium catalysts improve nicotinic acid selectivity in methylpyridine oxidations compared to rutile-based systems . When conflicting data arise (e.g., variable yields in coupling reactions), systematically evaluate catalyst loading, solvent polarity, and substrate ratios. Kinetic studies and in-situ spectroscopic monitoring (e.g., FTIR) can identify intermediates or side reactions.
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with modifications to the cyclopropylmethoxy group (e.g., replacing cyclopropane with larger rings) or the isonicotinic acid core. Test these derivatives in biological assays (e.g., enzyme inhibition) or physicochemical studies (e.g., logP measurements). For instance, 3-(3-Hydroxypyrrolidin-1-yl)isonicotinic acid derivatives have been used to explore steric effects on binding . Pair experimental data with molecular docking simulations to map critical interactions.
Q. How does this compound behave under oxidative or hydrolytic conditions?
- Methodological Answer : The compound’s stability depends on the cyclopropylmethoxy group’s resistance to ring-opening reactions. Under oxidative conditions (e.g., H₂O₂ or O₂), monitor for degradation products via mass spectrometry. Hydrolytic stability can be assessed in buffered solutions (pH 1–13) at 37°C. Related compounds show sensitivity to strong acids/bases due to ester or ether cleavage .
Q. Key Considerations for Experimental Design
- Contradiction Analysis : Compare data across catalytic systems, solvent environments, and substrate ratios to identify optimal conditions.
- Advanced Techniques : Utilize in-situ spectroscopy (e.g., Raman) for real-time reaction monitoring and high-throughput screening for SAR studies.
- Safety Compliance : Adhere to OSHA guidelines for handling toxic intermediates and conduct risk assessments for novel synthetic routes.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGJEFYGWXEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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